Darobactin

Catalog No.
S12846507
CAS No.
2409072-20-2
M.F
C47H55N11O12
M. Wt
966.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Darobactin

CAS Number

2409072-20-2

Product Name

Darobactin

IUPAC Name

(2S)-2-[[(2S)-2-[[(5R,17S,20S,23S,26S,29S,30S)-17-amino-20-(2-amino-2-oxoethyl)-30-(3-aminopropyl)-26-(hydroxymethyl)-18,21,24,27-tetraoxo-6-oxa-2,13,19,22,25,28-hexazahexacyclo[29.3.1.04,34.05,23.07,12.011,15]pentatriaconta-1(34),3,7,9,11,14,31(35),32-octaene-29-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C47H55N11O12

Molecular Weight

966.0 g/mol

InChI

InChI=1S/C47H55N11O12/c48-13-5-9-25-23-11-12-27-28(19-51-30(27)16-23)40-39(58-42(63)31(17-36(50)61)53-41(62)29(49)15-24-18-52-37-26(24)8-4-10-35(37)70-40)46(67)56-34(21-60)44(65)57-38(25)45(66)55-33(20-59)43(64)54-32(47(68)69)14-22-6-2-1-3-7-22/h1-4,6-8,10-12,16,18-19,25,29,31-34,38-40,51-52,59-60H,5,9,13-15,17,20-21,48-49H2,(H2,50,61)(H,53,62)(H,54,64)(H,55,66)(H,56,67)(H,57,65)(H,58,63)(H,68,69)/t25-,29-,31-,32-,33-,34-,38-,39-,40+/m0/s1

InChI Key

HRMCRRLPTVSYHJ-KUDSBEMESA-N

Canonical SMILES

C1C(C(=O)NC(C(=O)NC2C(C3=CNC4=C3C=CC(=C4)C(C(NC(=O)C(NC2=O)CO)C(=O)NC(CO)C(=O)NC(CC5=CC=CC=C5)C(=O)O)CCCN)OC6=CC=CC7=C6NC=C71)CC(=O)N)N

Isomeric SMILES

C1[C@@H](C(=O)N[C@H](C(=O)N[C@H]2[C@@H](C3=CNC4=C3C=CC(=C4)[C@@H]([C@H](NC(=O)[C@@H](NC2=O)CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O)CCCN)OC6=CC=CC7=C6NC=C71)CC(=O)N)N

Darobactin is a novel antibiotic compound belonging to the class of ribosomally synthesized and post-translationally modified peptides (RiPPs). It was first isolated from the bacterium Photorhabdus khanii in 2019 and is characterized by a unique bicyclic heptapeptide structure. The compound's amino acid sequence includes two tryptophan residues, which are crucial for its biological activity, as they form an ether crosslink and a carbon-carbon bond with lysine, contributing to the compound's rigid and strained macrocyclic structure .

, primarily catalyzed by radical S-adenosylmethionine (SAM) enzymes. The enzyme DarE is responsible for forming the bicyclic scaffold through two main reactions:

  • Ether Crosslink Formation: An ether bond is formed between two tryptophan residues (Trp49 and Trp51) during the initial steps of biosynthesis.
  • Carbon-Carbon Bond Formation: A carbon-carbon bond is established between the β-carbon of lysine (Lys53) and the indole group of tryptophan (Trp51) in subsequent steps .

These reactions are critical for generating the compound's unique structural features, which contribute to its antibiotic properties.

Darobactin exhibits potent antibacterial activity specifically against Gram-negative bacteria. Its mechanism of action involves binding to the β-barrel assembly machinery A protein (BamA), inhibiting its function and preventing the proper insertion of outer membrane proteins. This interaction effectively disrupts bacterial cell wall integrity, leading to cell death. Darobactin has demonstrated efficacy in both in vitro assays and animal models against various multidrug-resistant pathogens, including Pseudomonas aeruginosa and Acinetobacter baumannii .

The total synthesis of darobactin A has been achieved through modular synthetic strategies that involve several key transformations:

  • Atroposelective Cyclizations: The synthesis employs Larock cyclization methods to construct the bicyclic structure.
  • Use of Unnatural Amino Acids: Unnatural amino acids are incorporated into the synthesis using decarboxylative cross-coupling tactics, allowing for precise control over stereochemistry and regioselectivity.
  • Sequential Assembly: The synthesis is designed to build the complex structure in a stepwise manner, facilitating further medicinal chemistry modifications .

This synthetic approach not only provides access to darobactin A but also enables the generation of analogues for further biological evaluation.

Darobactin’s primary application lies in its potential as a therapeutic agent against multidrug-resistant bacterial infections. Given its unique mechanism of action and structural characteristics, it serves as a promising candidate for drug development aimed at addressing the urgent need for new antibiotics. Furthermore, studies on its derivatives may lead to improved formulations with enhanced efficacy against resistant strains .

Research has shown that darobactin binds specifically to BamA with high affinity, mimicking a β-strand conformation that blocks substrate binding sites. This interaction is critical for its antibacterial activity, as it prevents the normal function of BamA in assembling outer membrane proteins . Additionally, studies have explored the potential for engineering darobactin derivatives with enhanced binding affinities or broader spectra of activity against various pathogens.

Darobactin is unique among antibiotics due to its specific structural features and mechanism of action. Here are some similar compounds for comparison:

CompoundStructure TypeMechanism of ActionUnique Features
VancomycinGlycopeptideInhibits cell wall synthesisEffective against Gram-positive bacteria
ArylomycinMacrocyclic peptideInhibits bacterial RNA polymeraseContains a unique macrocyclic structure
TeixobactinLipoglycopeptideDisrupts cell wall synthesis via lipid II bindingEffective against Gram-positive bacteria
LantibioticsRibosomally synthesized peptidesInhibits cell wall synthesisContains lanthionine bridges

Darobactin stands out due to its specific targeting of Gram-negative bacteria through interaction with BamA, a feature not shared by many other antibiotics . Its unique bicyclic structure and post-translational modifications further distinguish it from other antibiotic classes.

Ribosomally Synthesized Peptide Origin and Precursor Peptide Structure

Darobactin represents a member of the ribosomally synthesized and post-translationally modified peptides family, characterized by its distinctive biosynthetic pathway and unique structural features [1] [2] [3]. The compound originates from a precursor peptide designated as DarA, which undergoes extensive post-translational modifications to generate the mature antibiotic compound [4] [5] [6].

The precursor peptide DarA possesses a characteristic structure consisting of a leader peptide region, a core heptapeptide sequence, and a follower peptide region [7] [8]. The core heptapeptide sequence of darobactin A exhibits the amino acid sequence WNWSKSF, representing positions 1 through 7 respectively [21] [22] [23]. This core region serves as the substrate for subsequent enzymatic modifications that generate the bicyclic scaffold characteristic of darobactin compounds [1] [2].

Analysis of darobactin biosynthetic gene clusters across different bacterial species has revealed considerable diversity in precursor peptide sequences [5] [6]. Comparative genomic studies have identified multiple naturally occurring variants of the core heptapeptide sequence, including darobactin B with the sequence WNWTKRF, darobactin C with WSWSRSF, darobactin D with WNWSRSF, and darobactin E with WSWSKSF [5] [6]. These sequence variations demonstrate the evolutionary plasticity of the darobactin biosynthetic system and provide insights into structure-activity relationships [5].

The precursor peptide structure includes a leader peptide region that plays a crucial role in substrate recognition and enzyme binding [21] [22]. Mutational analysis has revealed that specific residues within the leader peptide are essential for proper substrate engagement by the modifying enzyme, while others are dispensable for processing [21] [22]. The leader peptide region typically ranges from 40 to 50 amino acids in length and contains recognition sequences that facilitate interaction with the biosynthetic machinery [7] [8].

Table 1: Darobactin Precursor Peptide Variants and Core Sequences

VariantCore SequenceSource OrganismReference
Darobactin AWNWSKSFPhotorhabdus khanii [7]
Darobactin BWNWTKRFPhotorhabdus heterorhabditis [5]
Darobactin CWSWSRSFYersinia pseudotuberculosis [5]
Darobactin DWNWSRSFYersinia enterocolitica [5]
Darobactin EWSWSKSFYersinia bercovieri [5]

Role of Radical S-Adenosylmethionine Enzyme DarE

The radical S-adenosylmethionine enzyme DarE serves as the central catalytic component responsible for the formation of the unique bicyclic scaffold in darobactin compounds [1] [9] [10]. This enzyme belongs to the radical S-adenosylmethionine superfamily, which catalyzes diverse radical-mediated transformations through the generation of 5'-deoxyadenosyl radicals [9] [10] [11].

DarE exhibits remarkable catalytic versatility by catalyzing the formation of both ether and carbon-carbon crosslinks within the same substrate molecule [1] [9] [10]. The enzyme contains the characteristic iron-sulfur cluster typical of radical S-adenosylmethionine enzymes, which facilitates the reductive cleavage of S-adenosylmethionine to generate the reactive 5'-deoxyadenosyl radical [9] [10]. Additionally, DarE possesses SPASM domain features that are associated with complex post-translational modifications in ribosomally synthesized peptides [7] [1].

Biochemical characterization of DarE has revealed its dependency on molecular oxygen as a co-substrate, distinguishing it from most other radical S-adenosylmethionine enzymes that typically function under anaerobic conditions [9] [10] [11]. This oxygen requirement represents a paradigm shift in understanding radical S-adenosylmethionine enzyme chemistry and demonstrates the enzyme's unique mechanistic properties [9] [10]. The discovery of DarE as a radical S-adenosylmethionine oxygenase has significant implications for the field of radical enzyme chemistry [9] [10].

In vitro reconstitution studies have demonstrated that DarE alone is sufficient to catalyze both crosslink formation reactions on the DarA substrate [1] [9]. The enzyme exhibits broad substrate tolerance, capable of processing various DarA variants with modifications at different positions within the core heptapeptide sequence [2] [21] [22]. This substrate flexibility has enabled the generation of numerous darobactin analogs through engineered biosynthesis approaches [2] [21].

The enzyme's catalytic mechanism involves the generation of multiple radical intermediates during the crosslink formation process [9] [10] [21]. DarE can install the ether and carbon-carbon crosslinks independently and in different locations on the substrate, demonstrating remarkable mechanistic flexibility [2] [21] [22]. This capability has been exploited to generate darobactin variants with altered crosslinking patterns and modified biological activities [2] [21].

Table 2: DarE Enzyme Characteristics and Properties

PropertyDescriptionReference
Enzyme ClassRadical S-adenosylmethionine oxygenase [9] [10]
Co-substratesS-adenosylmethionine, molecular oxygen [9] [10]
Metal CofactorIron-sulfur cluster [4Fe-4S] [9] [10]
SubstrateDarA precursor peptide [1] [2]
ProductsEther crosslink, C-C crosslink, α,β-desaturation [10] [11]
Reaction EnvironmentAerobic conditions [9] [10]

Mechanistic Insights into Ether and Carbon-Carbon Crosslink Formation

The mechanistic pathways governing ether and carbon-carbon crosslink formation by DarE represent unprecedented biochemical transformations in natural product biosynthesis [9] [10] [21]. Recent investigations have provided detailed insights into the molecular mechanisms underlying these unique crosslinking reactions [9] [10] [21] [22].

The ether crosslink formation mechanism involves the initial generation of a tryptophan-3 Cβ radical through hydrogen abstraction by the 5'-deoxyadenosyl radical [9] [10] [21]. This radical intermediate undergoes subsequent reaction with molecular oxygen to form a hydroperoxide species, which then participates in ether bond formation with the tryptophan-1 residue [9] [10]. Isotope labeling experiments using 18O2 have definitively established that the oxygen atom incorporated into the ether linkage originates from molecular oxygen rather than water [9] [10] [11].

The carbon-carbon crosslink formation follows a distinct mechanistic pathway involving the generation of a lysine-5 Cβ radical through a second hydrogen abstraction event [9] [10] [21]. This radical species directly couples with the tryptophan-3 C6 position to form the carbon-carbon bond without requiring molecular oxygen as a co-substrate [9] [10] [21]. The different mechanistic requirements for ether versus carbon-carbon crosslink formation explain the observed substrate specificity patterns and crosslinking preferences [21] [22].

Computational analyses have revealed that the stability and lifetime of aromatic Cβ radicals correlate strongly with ether crosslink formation propensity [21] [22]. More stable and long-lived radicals on aromatic amino acids favor ether bond formation, while less stable radicals preferentially undergo carbon-carbon coupling reactions [21] [22]. These findings provide a theoretical framework for predicting crosslinking outcomes based on substrate structure and radical stability considerations [21] [22].

Experimental evidence has been obtained for the formation of β-oxotryptophan intermediates during the ether crosslink formation process [2] [21]. This intermediate represents a key species in the proposed mechanism and provides support for the oxygen insertion pathway leading to ether bond formation [2] [21]. The identification of this intermediate has enhanced understanding of the temporal sequence of events during DarE-catalyzed modifications [2] [21].

The enzyme exhibits the ability to catalyze crosslink formation in a stepwise manner, with evidence suggesting that certain crosslinks can be installed independently of others [2] [21] [22]. This mechanistic flexibility has been exploited to generate darobactin variants with single crosslinks or altered crosslinking patterns [2] [21]. The independent formation of crosslinks demonstrates the sophisticated control mechanisms operating within the DarE active site [2] [21].

Table 3: Crosslink Formation Mechanisms and Characteristics

Crosslink TypeMechanismOxygen RequirementRadical IntermediateConnectivity
Ether (C-O-C)Oxygen insertionYes (18O2 incorporation)Trp3-Cβ radicalTrp1-C7 to Trp3-Cβ
Carbon-CarbonDirect radical couplingNoLys5-Cβ radicalTrp3-C6 to Lys5-Cβ

Heterologous Expression Systems for Darobactin Production Optimization

The development of efficient heterologous expression systems has been crucial for advancing darobactin research and enabling the production of sufficient quantities for detailed characterization studies [14] [15] [16]. Initial challenges with low production yields from native producer strains necessitated the establishment of optimized expression platforms in well-characterized host organisms [14] [16] [26].

Escherichia coli has emerged as the preferred heterologous host for darobactin production due to its well-established genetic tools, rapid growth characteristics, and amenability to metabolic engineering approaches [14] [16] [26]. The successful implementation of darobactin biosynthesis in Escherichia coli required careful optimization of the biosynthetic gene cluster architecture and expression conditions [14] [16] [26] [27].

The minimal biosynthetic gene cluster required for darobactin production consists of only two genes: darA encoding the precursor peptide and darE encoding the modifying enzyme [6] [14] [19]. This minimal system has been successfully implemented in Escherichia coli to achieve darobactin production, with additional transporter genes darBCD shown to be dispensable for basic biosynthetic activity [6] [14] [19]. The identification of this minimal gene set has simplified expression construct design and reduced metabolic burden on the host organism [6] [14].

Production optimization strategies have focused on promoter selection, gene expression timing, and cultivation conditions [14] [26] [27]. The use of T7lac promoter systems with controlled induction has proven effective for balancing precursor peptide and enzyme expression levels [26] [27]. Interestingly, optimal production has been achieved under conditions of leaky gene expression rather than full induction, suggesting that balanced expression ratios are critical for efficient biosynthesis [26] [27].

Current heterologous expression systems have achieved darobactin A production titers ranging from 13.4 milligrams per liter to 25 milligrams per liter, representing significant improvements over native producer strains [14] [19] [25] [26]. These enhanced production levels have enabled detailed structure-activity relationship studies and the generation of extensive libraries of darobactin analogs [14] [19] [25].

The expression platform has been successfully adapted for the production of engineered darobactin variants through precursor peptide mutagenesis approaches [17] [19] [20]. Rational design of darA variants with altered core sequences has resulted in the production of numerous novel darobactin derivatives, including compounds with enhanced antibacterial activity against specific pathogen groups [17] [19] [20]. This approach has yielded over 50 different darobactin variants, demonstrating the versatility of the heterologous expression system [2] [21].

Table 4: Heterologous Expression System Performance Metrics

ParameterNative ProducerEscherichia coli SystemImprovement Factor
Production Titer<1 mg/L13.4-25 mg/L>13-fold
Fermentation Time>7 days3 days>2-fold
Strain CharacterizationLimitedExtensiveWell-characterized
Genetic ManipulationDifficultRoutineHigh flexibility

The heterologous expression platform has enabled the systematic investigation of structure-activity relationships through the production of diverse darobactin analogs [17] [19] [20]. Notable variants include darobactin 9 with enhanced activity against Pseudomonas aeruginosa and Acinetobacter baumannii, and darobactin 22 with improved binding affinity to the target protein [15] [17] [20]. These engineered variants demonstrate the potential for further optimization of darobactin compounds through biosynthetic approaches [15] [17] [20].

Darobactin displays a distinctive fused bicyclic scaffold that represents one of the most structurally unique features among ribosomally synthesized and post-translationally modified peptides. The compound consists of a heptapeptide core sequence with the linear arrangement W¹-N²-W³-S⁴-K⁵-S⁶-F⁷, which undergoes extensive post-translational modification to generate two intramolecular crosslinks that create the characteristic fused ring system [1] [2].

The bicyclic architecture comprises two distinct macrocycles of different sizes. The western macrocycle forms a 15-membered ring through an unprecedented aromatic-aliphatic ether linkage between the C7 position of the first tryptophan indole (Trp¹) and the beta-carbon of the third tryptophan residue (Trp³-Cβ) [1] [3]. This ether crosslink represents the first example of such connectivity in a natural product antibiotic and demonstrates remarkable chemical innovation in nature's biosynthetic repertoire.

The eastern macrocycle constitutes a 14-membered ring created by a carbon-carbon bond between the C6 position of the Trp³ indole and the beta-carbon of the lysine residue at position 5 (Lys⁵-Cβ) [1] [2]. This crosslink is particularly noteworthy because it forms between two unactivated carbon centers, a rare occurrence in antibiotic structures that typically require pre-activated functional groups for cyclization reactions.

The conformational rigidity of darobactin arises directly from this fused bicyclic constraint system. Nuclear magnetic resonance studies have demonstrated that the two cyclizations pre-organize the darobactin peptide into a rigid beta-strand conformation [4] [5]. This structural preorganization creates a molecular mimic of the recognition signal used by native outer membrane protein substrates, which explains darobactin's superior ability to bind to the lateral gate of the beta-barrel assembly machinery protein BamA [4].

Quantum mechanical modeling studies have revealed that the rigid bicyclic scaffold maintains minimal peptide backbone curvature, which is essential for optimal beta-sheet formation with the target protein [1]. The crystallographically derived structure shows a ruffling angle of 168.4 degrees, formed by the imaginary lines connecting the alpha-carbons of positions 1-3 and 3-5, which represents the ideal geometry for BamA engagement [1]. Any significant deviation from this optimal backbone curvature, such as that observed in inactive analogs, results in compromised biological activity.

The stereochemical configuration of the crosslinks further contributes to the conformational rigidity. The ether crosslink generates an R configuration at the Trp³-Cβ center, while the carbon-carbon crosslink produces an S configuration at the Lys⁵-Cβ center [1] [3]. These specific stereochemical arrangements have been confirmed through extensive nuclear Overhauser effect correlations and molecular modeling studies, demonstrating that the precise three-dimensional organization is critical for biological function.

Spectroscopic Analysis of Native Darobactin A

The spectroscopic characterization of native darobactin A has employed a comprehensive suite of advanced analytical techniques to elucidate its complex structural features. High-resolution mass spectrometry using a Q Exactive Hybrid Quadrupole-Orbitrap instrument has established the exact molecular mass as 966.41047 Da, corresponding to the molecular formula C₄₇H₅₅N₁₁O₁₂ [3]. The mass spectrum shows the characteristic [M+H]⁺ ion at m/z 966.41044 with exceptional mass accuracy, confirming the structural integrity of the bicyclic scaffold.

Tandem mass spectrometry analysis using higher-energy collisional dissociation at 55 eV collision energy has revealed distinctive fragmentation patterns that serve as diagnostic markers for the unique crosslink architecture [3]. The fragmentation spectrum shows characteristic daughter ions resulting from cleavage at specific peptide bonds, while the crosslinked regions remain intact, providing direct evidence for the covalent connectivity between the tryptophan and lysine residues. Notably, fragment ions containing hydroxyindole moieties have been observed, which are specifically diagnostic for the ether crosslink formation [6].

Nuclear magnetic resonance spectroscopy has provided the most detailed structural information for darobactin A. Complete spectroscopic assignments have been obtained using a comprehensive array of two-dimensional experiments including correlation spectroscopy (COSY), total correlation spectroscopy (TOCSY), heteronuclear single quantum coherence (HSQC), heteronuclear multiple bond correlation (HMBC), and rotating frame nuclear Overhauser effect spectroscopy (ROESY) [3]. These experiments were performed on 700 MHz and 600 MHz Bruker spectrometers equipped with cryogenic probes to maximize sensitivity and resolution.

The proton nuclear magnetic resonance spectrum reveals characteristic downfield signals indicative of the modified tryptophan residues. The Trp³-Cβ proton appears at δ 5.47 ppm, significantly downfield from typical beta-carbon protons, confirming its involvement in the ether crosslink [1]. The carbon-13 spectrum shows the corresponding carbon signal at δ 83.6 ppm, consistent with the ether functionality. The indole aromatic regions display distinct patterns reflecting the substitution at the C6 and C7 positions of the tryptophan rings.

Critical nuclear Overhauser effect correlations have established the precise connectivity and stereochemistry of the crosslinks. Key correlations observed between Trp¹-C5H/C6H and Trp³-CβH, as well as between Trp¹-NH1 and Trp³-C6H, confirm the ether formation between Trp¹-C7 and Trp³-Cβ with R stereochemistry [1]. Similarly, correlations from Trp³-C2H to Lys⁵-CβH establish the carbon-carbon crosslink with S stereochemistry at the Lys⁵-Cβ center.

The extinction coefficient of darobactin A has been determined as 2.9 cm⁻¹ mM⁻¹ at 280 nm, which is significantly lower than that of the unmodified precursor peptide (11.2 cm⁻¹ mM⁻¹) [6]. This reduction in molar absorptivity reflects the extensive modifications to the indole chromophores through crosslink formation, providing a quantitative measure of the structural alterations.

Ultraviolet-visible spectroscopy has revealed a unique absorption profile that distinguishes darobactin A from its biosynthetic intermediates and analogs. The compound exhibits characteristic absorption in the aromatic region with specific features that serve as fingerprints for the bicyclic structure. During high-performance liquid chromatography purification, darobactin A was monitored using diode array detection from 210 to 400 nm, achieving 97% purity as assessed by ultraviolet analysis [3].

The comprehensive spectroscopic data collectively confirm the proposed structure of darobactin A and provide detailed insights into the electronic and conformational properties of this unique bicyclic antibiotic. The spectroscopic signatures serve as essential benchmarks for structure-activity relationship studies and for the characterization of synthetic and biosynthetic analogs.

Comparative Structural Features of Darobactin Analogs

The structural diversity within the darobactin family provides valuable insights into the structure-activity relationships governing antibacterial potency and target specificity. Natural darobactin analogs have been identified through genome mining efforts, revealing five distinct variants (darobactins A through E) that differ primarily in their amino acid sequences while maintaining the characteristic bicyclic scaffold architecture [3].

Darobactin B, isolated from Photorhabdus australis and Photorhabdus asymbiotica, represents the most extensively characterized natural analog. This variant contains four amino acid substitutions in the N-terminal region, with the sequence changes S¹-N²-W³-T⁴-R⁵-R⁶-F⁷ compared to the native darobactin A sequence W¹-N²-W³-S⁴-K⁵-S⁶-F⁷ [7]. Despite these significant sequence differences, darobactin B maintains potent antibacterial activity and has been successfully cocrystallized with BamA, revealing a binding site identical to that of darobactin A [7]. The structural conservation of the binding interface despite sequence variations demonstrates the robustness of the bicyclic scaffold in maintaining target recognition.

Darobactins C, D, and E have been identified in various Yersinia species and show more conservative amino acid substitutions. Darobactin C features a single N²→S² substitution, darobactin D contains a K⁵→R⁵ change, and darobactin E combines both modifications [3]. These analogs are predicted to retain biological activity based on their structural similarity to the active darobactin A, though experimental validation remains to be completed.

Engineered darobactin variants have provided deeper insights into the structural requirements for biological activity. Darobactin W3Y represents a particularly instructive example, containing a tryptophan-to-tyrosine substitution at the central position 3 [1]. This analog maintains the bicyclic architecture through ether and carbon-carbon crosslinks but exhibits complete loss of antibacterial activity. Structural analysis reveals that while the individual macrocyclic distances D1 (6.90 Å) remain similar to darobactin A, the D2 and D3 distances are significantly shortened to 6.02 Å and 12.90 Å, respectively, compared to the optimal values of 6.81 Å and 13.52 Å [1].

The structural distortion in darobactin W3Y arises from the reduced size of the eastern macrocycle due to the smaller tyrosine residue. When overlaid onto the darobactin A-BamA complex structure, the hydrogen-bonding atoms at the C-terminus are offset from their optimal positions, disrupting critical protein-ligand interactions. Despite maintaining minimal backbone curvature similar to the active compound, this geometric mismatch prevents effective BamA engagement [1].

Darobactin K5F presents an even more dramatic structural deviation, featuring two ether crosslinks instead of the canonical ether plus carbon-carbon crosslink pattern [1]. This variant displays a fused diether ring system with connectivity between Trp¹-C7 and Trp³-Cβ for the first ether, and Trp³-C7 and Phe⁵-Cβ for the second ether. Both new stereocenters adopt R configurations, as confirmed by nuclear Overhauser effect correlations [1].

The dual ether architecture in darobactin K5F results in significant backbone curvature with a ruffling angle of 156.3 degrees, deviating substantially from the optimal 168.4 degrees observed in active darobactin A [1]. This structural distortion manifests as hydrogen-bonding distances that are 1.0-1.5 Å longer than those in the native compound when modeled in complex with BamA. The altered dihedral angles, particularly the omega angle at position 4, contribute to the observed curvature and loss of biological activity.

Advanced engineered variants such as darobactin D22 demonstrate how rational design can enhance biological activity. This analog contains three strategic amino acid substitutions (S⁴→T⁴, S⁶→R⁶, F⁷→W⁷) that optimize interactions with the BamA binding site [8] [9]. Cryo-electron microscopy studies reveal that the C-terminal tryptophan in D22 is positioned deeper in the hydrophobic binding pocket, forming enhanced hydrogen bonds compared to the native structure. The guanidine group of Arg⁶ creates an additional interaction with Asn422 of BamA, contributing to the superior binding affinity [9].

The structure-activity relationship analysis reveals several critical principles governing darobactin analog design. First, maintenance of optimal macrocyclic distances is essential for proper BamA engagement, with deviations of more than 0.5 Å significantly compromising activity. Second, minimal backbone curvature is required for effective beta-strand mimicry, with optimal ruffling angles falling within a narrow range around 168 degrees. Third, the specific crosslink chemistry influences not only the scaffold rigidity but also the precise positioning of hydrogen-bonding groups essential for target recognition.

XLogP3

-4

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

14

Exact Mass

965.40316623 g/mol

Monoisotopic Mass

965.40316623 g/mol

Heavy Atom Count

70

Wikipedia

Darobactin

Dates

Last modified: 08-10-2024

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